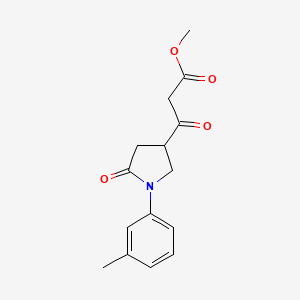
3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester
Description
3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester is a methyl ester derivative featuring a propionic acid backbone substituted with a pyrrolidin-3-yl ring system. Key structural attributes include:
- Core structure: A 3-oxo-propionate ester.
- Substituents: A 5-oxo-pyrrolidine ring substituted at the 1-position with an m-tolyl (meta-methylphenyl) group.
- Functional groups: Ester, ketone, and lactam moieties.
Properties
IUPAC Name |
methyl 3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-4-3-5-12(6-10)16-9-11(7-14(16)18)13(17)8-15(19)20-2/h3-6,11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFPVEPAGRIDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester (CAS Number: 1229627-23-9) is a compound of interest due to its potential biological activities. This article reviews available research findings, including its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₇NO₄
- Molecular Weight : 275.30 g/mol
- Structure : Characterized by a pyrrolidine ring and a propionic acid moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrrolidine have shown selective inhibition of cancer cell proliferation. A study involving similar compounds demonstrated that certain derivatives exhibited IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant antiproliferative activity .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been identified as potent HDAC inhibitors, which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, evidenced by nuclear disintegration observed through DAPI staining techniques .
- Selective Targeting : Research indicates that certain derivatives preferentially target cancerous cells over non-cancerous cells, suggesting a mechanism that minimizes toxicity to normal tissues .
Study on Structural Modifications
A study synthesized various derivatives based on structural modifications of the parent compound. Among these, specific analogs demonstrated enhanced selectivity and potency against cancer cell lines. For example, the highest activity was noted in compounds that effectively engaged with the HSP90 and TRAP1 signaling pathways .
| Compound | IC₅₀ (mg/mL) | Cell Line | Mechanism |
|---|---|---|---|
| 7a | 0.12 | HCT-116 | HDAC inhibition |
| 7g | 0.12 | HCT-116 | Apoptosis induction |
| 7d | 0.81 | HCT-116 | Non-specific activity |
Future Directions
Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore:
- The full range of biological activities beyond anticancer effects.
- The potential for development into therapeutic agents targeting specific cancers.
- Comprehensive toxicity studies to evaluate safety profiles in vivo.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar esters, emphasizing substituent differences and their impact on molecular properties:
Key Observations :
- Substituent effects : The m-tolyl group in the target compound may confer unique steric and electronic properties compared to p-tolyl analogs, influencing receptor binding .
- Bioactivity: Pyrrolidinone derivatives (e.g., 5-oxo-pyrrolidine) are common in kinase inhibitors and anti-inflammatory agents .
- Solubility : Trimethoxyphenyl and pyridinyl substituents improve aqueous solubility compared to aromatic hydrocarbons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


